Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate

Description

Chemical Identity and Nomenclature

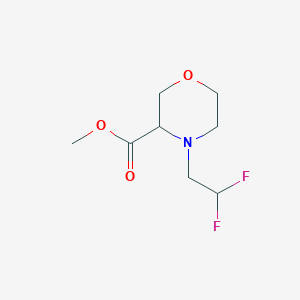

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is unambiguously identified through multiple standardized chemical nomenclature systems and database identifiers. The compound carries the Chemical Abstracts Service registry number 1564653-76-4, which serves as its primary identifier across scientific literature and commercial databases. The molecular formula C8H13F2NO3 describes a structure containing eight carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 209.19 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, which precisely describes the substitution pattern on the morpholine ring. Alternative nomenclature includes the Chemical Abstracts Service Index Name "3-Morpholinecarboxylic acid, 4-(2,2-difluoroethyl)-, methyl ester," which follows the more traditional functional group naming convention. The compound also possesses standardized identifiers including the International Chemical Identifier string "InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3" and the corresponding International Chemical Identifier Key "KQGGHLMDHPJICW-UHFFFAOYSA-N".

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1564653-76-4 |

| Molecular Formula | C8H13F2NO3 |

| Molecular Weight | 209.19 g/mol |

| Average Mass | 209.192 |

| Monoisotopic Mass | 209.086350 |

| ChemSpider Identification | 34211768 |

The structural architecture of this compound features a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with a methyl carboxylate group attached at the 3-position and a 2,2-difluoroethyl substituent attached to the nitrogen atom at the 4-position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications in synthetic chemistry.

Historical Context in Fluorinated Morpholine Derivatives Research

The development of fluorinated morpholine derivatives represents a significant evolution within the broader history of organofluorine chemistry, which itself emerged from early pioneering work in the nineteenth and twentieth centuries. The foundational principles underlying compounds like methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate can be traced back to the earliest organofluorine synthesis efforts, beginning with Alexander Borodin's first nucleophilic replacement of halogen atoms by fluoride in 1862. This historical precedent established the fundamental approach of halogen exchange that would later become broadly utilized in fluorine chemistry and fluorochemical industry applications.

The introduction of fluorinated side chains to aromatic and heterocyclic compounds gained momentum through the work of researchers like Swarts, who in 1898 first reported aromatic compounds with fluorinated side chains through the reaction of benzotrichloride with antimony trifluoride. This early work demonstrated the conversion of trichloromethyl groups to trifluoromethyl groups, establishing a precedent for the systematic incorporation of fluorinated substituents into organic molecules. The methodological foundations established during this period would later inform the development of more sophisticated fluorination techniques applicable to morpholine-containing substrates.

The strategic importance of morpholine as a heterocyclic scaffold in pharmaceutical and chemical research became increasingly recognized throughout the twentieth century, particularly in the context of central nervous system drug discovery. Morpholine represents one of the most valuable scaffolds for pharmaceutical development due to its well-balanced lipophilic-hydrophilic profile, reduced pKa value, and flexible conformational characteristics. The presence of a weak basic nitrogen atom positioned opposite to an oxygen atom provides the morpholine ring with unique properties that enhance solubility and permeability characteristics, making it particularly suitable for biological applications.

The intersection of fluorine chemistry with morpholine-based molecular design represents a relatively recent development that capitalizes on the complementary properties of both structural elements. Research into fluorinated morpholine derivatives has been driven by the recognition that fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of fluorine atoms into organic molecules has become a major strategy in medicinal chemistry, with approximately one-fifth of pharmaceuticals containing fluorine atoms. This prevalence reflects the unique properties imparted by the carbon-fluorine bond, including metabolic stability and enhanced binding affinity to biological targets.

Role in Modern Organofluorine Chemistry

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate exemplifies several key trends and applications within contemporary organofluorine chemistry, particularly in the context of developing specialized chemical intermediates and exploring novel synthetic methodologies. The compound's structural features position it as a representative example of how fluorinated building blocks can be designed to combine multiple functional elements for enhanced chemical utility and biological activity.

Recent research has demonstrated the utility of gem-difluoroalkenes, which share structural similarities with the difluoroethyl substituent present in this compound, as versatile synthetic intermediates in cycloaddition reactions. These studies have revealed that gem-difluoroalkenes exhibit unique reactivity patterns toward nucleophiles, with the two sigma-withdrawing fluorine atoms at the alpha-position and the polar nature of the double bond making these compounds susceptible to nucleophilic attack followed by beta-fluoride elimination. This reactivity profile has been exploited in the development of transition-metal-free defluorinative cycloaddition reactions that can generate fully substituted triazole products with pendant morpholine moieties.

The morpholine component of methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate aligns with current research emphasizing the importance of this heterocycle in central nervous system drug discovery applications. Contemporary studies have identified three primary roles for morpholine in pharmaceutical compounds: enhancing potency through direct molecular interactions with target proteins, serving as a structural scaffold to orient other molecular components in optimal conformations, and modulating pharmacokinetic and pharmacodynamic properties. The presence of both a weak basic nitrogen atom and an oxygen atom in opposing positions within the ring structure creates a distinctive pKa profile and conformational flexibility that facilitates multiple types of molecular interactions.

| Application Area | Morpholine Contribution | Fluorine Contribution |

|---|---|---|

| Pharmaceutical Development | Enhanced solubility and permeability | Metabolic stability and binding affinity |

| Synthetic Chemistry | Nucleophilic reactivity and scaffold function | Electronic effects and leaving group capability |

| Materials Science | Conformational flexibility | Thermal and chemical resistance |

The integration of fluorinated substituents with morpholine scaffolds represents a sophisticated approach to molecular design that leverages the complementary properties of both structural elements. Modern synthetic methodologies have enabled the preparation of such compounds through various approaches, including direct fluorination techniques and the utilization of fluorinated building blocks in multi-step synthetic sequences. The development of automated radiosynthesis platforms for producing fluorine-18 labeled analogs demonstrates the continued relevance of fluorinated morpholine derivatives in advancing both synthetic methodology and practical applications.

Current research involving compounds structurally related to methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate has explored their potential as intermediates in the synthesis of more complex molecular architectures. The defluorinative cycloaddition chemistry developed for gem-difluoroalkenes in the presence of morpholine has provided new pathways for accessing fully decorated triazole products that would otherwise be difficult to obtain through conventional synthetic approaches. These methodological advances highlight the continuing evolution of organofluorine chemistry and its integration with heterocyclic chemistry to create novel synthetic opportunities and molecular structures with enhanced properties and functionality.

Properties

IUPAC Name |

methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGGHLMDHPJICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the 2,2-difluoroethyl group and the methyl ester group. One common method involves the use of difluoroethyl bromide and methyl chloroformate as key reagents under basic conditions to achieve the desired substitution on the morpholine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural properties allow it to act as a scaffold for the development of various drug candidates, particularly in the realm of oncology and neurology.

- Case Study : In a recent patent application (US11369599B2), the compound was highlighted as part of a formulation aimed at inhibiting Bcl-2 family proteins, which are critical in cancer cell survival. The formulation utilizes solid dispersions to enhance bioavailability and efficacy in therapeutic applications .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

- Example : Researchers have utilized methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate as a precursor for synthesizing novel piperazine derivatives that exhibit significant biological activity .

Material Science

Due to its unique chemical structure, this compound can be employed in the development of new materials, particularly in polymer chemistry where it can act as a modifier or additive.

- Application Insight : The compound's difluoromethyl group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights morpholine derivatives with varied substituents, enabling a comparative analysis of structural and functional attributes:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity and Stability The 2,2-difluoroethyl group in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs (e.g., ethyl or chloroethyl groups) due to fluorine’s strong C-F bonds and electron-withdrawing effects. This contrasts with 4-(2-chloroethyl)morpholine hydrochloride, where the chloroethyl group may act as a leaving group, enabling nucleophilic substitution reactions in drug design .

Impact on Physicochemical Properties

- Lipophilicity : The difluoroethyl group increases lipophilicity (logP) relative to a hydroxyethyl or methoxyethyl substituent, which could improve membrane permeability but reduce aqueous solubility.

- pKa Modulation : The electron-withdrawing fluorine atoms may lower the pKa of adjacent nitrogen atoms, altering protonation states under physiological conditions.

Synthetic Utility

- Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate’s ester group offers a handle for further functionalization (e.g., hydrolysis to carboxylic acids or amide coupling), similar to the use of 4-(2-chloroethyl)morpholine hydrochloride in alkylation reactions .

Research Findings and Limitations

Critical Gaps in Evidence

- No experimental data (e.g., IC₅₀, logP, solubility) are provided for Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate in the cited patents.

- Comparisons rely on analogous structures and general principles of fluorine chemistry.

Biological Activity

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is characterized by its morpholine ring, which is a six-membered heterocyclic structure containing nitrogen. The presence of the 2,2-difluoroethyl substituent enhances the compound's stability and reactivity, potentially influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The morpholine moiety plays a crucial role in modulating receptor interactions, particularly in the central nervous system (CNS) and in the context of neurodegenerative diseases. Research indicates that morpholine derivatives can act as enzyme inhibitors and receptor modulators, affecting pathways involved in mood regulation and pain perception .

Pharmacological Effects

- CNS Activity : Morpholine derivatives have shown promise in modulating receptors associated with mood disorders and pain management. For instance, compounds similar to methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate have been reported to interact with dopamine receptors, influencing dopaminergic activity .

- Anti-inflammatory Properties : Some studies suggest that morpholine derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antioxidant Activity : The compound may also possess antioxidant properties, contributing to its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(2,2-difluoroethyl)piperidine-3-carboxylate | Piperidine ring | Similar CNS activity |

| Methyl 4-(2,2-difluoroethyl)pyrrolidine-3-carboxylate | Pyrrolidine ring | Potential anti-inflammatory effects |

| Methyl 4-(2,2-difluoroethyl)azetidine-3-carboxylate | Azetidine ring | Possible antioxidant properties |

The unique substitution pattern on the morpholine ring distinguishes methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate from these analogs, potentially enhancing its binding affinity and selectivity for certain biological targets.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of fluorinated morpholine derivatives. For example:

- A study published in PMC highlighted the synthesis of various morpholine-containing compounds and their evaluation for CNS activity. The presence of fluorinated groups was found to significantly enhance the pharmacological profile of these compounds .

- Another investigation focused on the role of morpholine derivatives as enzyme inhibitors in models of neurodegenerative diseases. The findings suggested that these compounds could effectively inhibit key enzymes involved in disease pathology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, particularly in introducing the difluoroethyl group?

- Methodological Answer : The difluoroethyl group can be introduced via nucleophilic substitution or esterification. For example, 2,2-difluoroethyl acetate (CAS 1550-44-3) serves as a precursor for difluoroethylation, requiring anhydrous conditions and catalysts like trifluoroacetic anhydride (CAS 407-25-0) to enhance reactivity . Purification should involve column chromatography with fluorinated stationary phases to separate polar intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : NMR is critical for resolving fluorine environments (e.g., distinguishing CF groups). NMR can confirm morpholine ring protons and ester methyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ions and fragmentation patterns, validated against reference standards like morpholine-containing pharmaceuticals (e.g., MM3251.02 in ) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity, referencing retention times of structurally similar fluorinated compounds .

Q. How can researchers assess the hydrolytic stability of the methyl ester and difluoroethyl groups under various pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via LC-MS, focusing on ester hydrolysis (yielding carboxylic acid) or CF bond cleavage. Compare kinetics to analogs like ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl carboxylate ( ), which show pH-dependent stability .

Advanced Research Questions

Q. How can X-ray crystallography confirm the stereochemistry and conformation of the morpholine ring and difluoroethyl substituent?

- Methodological Answer : Single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated for ethyl 4-chloro-2′-fluoro-3-hydroxybiphenyl carboxylate ( ). Key steps:

- Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Refine data using programs like SHELX, validating bond angles and torsional strain in the morpholine ring .

- Compare with DFT-optimized geometries to identify deviations (e.g., chair vs. boat conformations) .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Validate against experimental IR and NMR data .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .

- Docking Studies : For pharmacological applications, dock the compound into target proteins (e.g., enzymes with fluorinated ligand-binding sites) using AutoDock Vina .

Q. How should researchers address discrepancies between theoretical (DFT) predictions and experimental spectroscopic data?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted NMR chemical shifts with experimental values. Adjust basis sets (e.g., adding diffuse functions) to improve accuracy .

- Conformational Sampling : Use Monte Carlo methods to explore low-energy conformers that may explain unexpected signals (e.g., hindered rotation in CF groups) .

- Cross-Validation : Correlate computational results with crystallographic data (e.g., bond lengths in ) to identify systematic errors .

Q. What in vitro assays are recommended to evaluate the biological activity of morpholine-3-carboxylate derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

- Cellular Uptake Studies : Use fluorescence-labeled analogs to quantify permeability in Caco-2 monolayers, referencing fluorinated pharmaceuticals like aprepitant derivatives () .

- Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa), comparing IC values to non-fluorinated morpholine analogs .

Q. How can one optimize the regioselective introduction of fluorine atoms in similar morpholine derivatives?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents to target electron-rich sites (e.g., morpholine nitrogen) .

- Radical Fluorination : Employ photoredox catalysis with 2,2-difluoroethyl triflate (CAS 74427-22-8) to functionalize C–H bonds selectively .

- Kinetic Control : Adjust reaction temperature and stoichiometry to favor mono- vs. di-fluorination, as shown in trifluoromethylphenylpropionic acid syntheses () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.